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Compound of Interest

Compound Name:
1-(2-Phenoxyethyl)piperazine

dimethanesulfonate

CAS No.: 1609399-72-5

Cat. No.: B1432110

Get Quote

Executive Summary
The 1-(2-phenoxyethyl)piperazine scaffold represents a privileged structure in medicinal

chemistry, serving as a versatile core for ligands targeting G-protein coupled receptors

(GPCRs)—specifically

-adrenergic, 5-HT (serotonin), and dopamine receptors—as well as Sigma (

) receptors.

Unlike its structural cousin Naftopidil (which utilizes a 2-hydroxypropyl linker), the phenoxyethyl

variants possess a constrained two-carbon linker that enforces a specific spatial distance

between the aromatic phenoxy moiety and the basic piperazine nitrogen. This guide dissects

the structure-activity relationship (SAR) of this scaffold, detailing synthetic protocols and

optimizing receptor subtype selectivity.[1][2]

Part 1: The Pharmacophore & Structural Logic
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To engineer high-affinity analogs, one must deconstruct the molecule into three interacting

zones. The biological activity is governed by the ability of these zones to satisfy the

Pharmacophore Distance Constraint (typically 5.5–7.0 Å between the aromatic center and the

protonated nitrogen).

The Three-Zone Model
Zone A: The Phenoxy "Anchor"

Function: Provides

-

stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the
receptor binding pocket.

SAR Insight: Substitution at the ortho position (e.g.,

,

) often restricts conformational freedom, enhancing selectivity for

-adrenergic subtypes over

. Bulky para substituents often decrease affinity due to steric clashes in the deep
hydrophobic pocket.

Zone B: The Ethyl Linker (The "Switch")

Function: Acts as a molecular ruler.

SAR Insight: The 2-carbon (ethyl) chain is critical.

Ethyl (n=2): Favors Sigma-1 (

) and specific

-adrenergic binding profiles.

Propyl (n=3): Shifts affinity significantly towards 5-HT (Serotonin) transporters and

receptors.
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Branched (e.g., methyl substitution): Introduces chirality, which can drastically split

potency between enantiomers (Eutomer vs. Distomer).

Zone C: The Piperazine "Head" (N4-Substitution)

Function: The protonated N1 acts as a cationic center for ionic bonding (salt bridge) with a

conserved Aspartate residue (e.g., Asp113 in adrenergic receptors). The N4 substituent

determines the "tail" interaction.

SAR Insight: N4-aryl groups (phenylpiperazines) create "dual-pharmacophore" ligands.

N4-alkyl/acyl groups tend to reduce GPCR affinity but may enhance Sigma receptor

selectivity.

Part 2: Synthetic Strategies & Protocols
The synthesis of 1-(2-phenoxyethyl)piperazine analogs generally follows two pathways. The

Nucleophilic Substitution Pathway is preferred for library generation due to its modularity.

Diagram 1: Retrosynthetic Analysis & Pathway

Target: 1-(2-Phenoxyethyl)piperazine

Intermediate: 1-(2-Bromoethoxy)benzene SN2 Reaction
K2CO3, CH3CN

Starting Material A:
Substituted Phenol

K2CO3, Acetone
Reflux, 12h

Reagent:
1,2-Dibromoethane

Reagent:
Piperazine (Excess)

Click to download full resolution via product page

Caption: Modular synthetic pathway allowing diversity at the phenoxy ring (Start A) or

Piperazine tail (via subsequent N4-functionalization).

Validated Protocol: Synthesis of 1-(2-(2-
Methoxyphenoxy)ethyl)piperazine
Context: This protocol synthesizes a core scaffold often used to test
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-adrenergic antagonism.

Reagents:

2-Methoxyphenol (Guaiacol)

1,2-Dibromoethane

Piperazine (Anhydrous)[3]

Potassium Carbonate (

)[4]

Acetonitrile (

)

Step-by-Step Methodology:

Etherification (Formation of the Linker):

Dissolve 2-methoxyphenol (10 mmol) in acetone (50 mL).

Add anhydrous

(15 mmol) and stir for 30 minutes at room temperature to form the phenoxide.

Add 1,2-dibromoethane (30 mmol) in excess to prevent dimerization.

Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

Workup: Filter salts, concentrate filtrate, and purify the 1-(2-bromoethoxy)-2-

methoxybenzene via silica flash chromatography.

N-Alkylation (Attachment of Piperazine):

Dissolve the bromo-intermediate (5 mmol) in acetonitrile (30 mL).
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Add excess piperazine (20 mmol). Note: Excess is crucial to prevent the formation of bis-

phenoxyethyl-piperazine.

Add catalytic KI (0.5 mmol) and

(10 mmol).

Reflux for 8–10 hours.

Workup: Evaporate solvent. Resuspend in DCM, wash with water.

Purification: The product is a secondary amine. Purify via column chromatography using

DCM:MeOH:NH

(90:9:1) to obtain the free base.

Validation:

1H NMR (CDCl3): Look for the characteristic triplets of the ethyl linker (

~4.1 ppm for

and

~2.8 ppm for

).

Part 3: Detailed SAR & Selectivity Data
The following table summarizes how structural modifications shift the biological profile between

-Adrenergic (

-AR) and 5-HT

receptors.

Table 1: Comparative SAR of Phenoxyethyl Analogs
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Analog
Code

Phenoxy
Sub. (Zone
A)

Linker
(Zone B)

Piperazine
N4 (Zone C)

Primary
Target

Selectivity
Note

CMP-01

H

(Unsubstitute

d)

Ethyl H Non-selective

Weak affinity

for all targets

(Fragment).

CMP-02
2-OCH

(Ortho)
Ethyl Phenyl -AR

Mimics

Naftopidil

motif; high

affinity.

CMP-03
2-OCH

(Ortho)
Propyl Phenyl 5-HT

Extension of

linker shifts

preference to

Serotonin.

CMP-04 4-F (Para) Ethyl Benzyl
Sigma-1 (

)

Fluorine

enhances

metabolic

stability;

benzyl fits

hydrophobic

pocket.

CMP-05 2,6-Di-Cl Ethyl H 5-HT

Steric bulk at

both ortho

positions

twists the

ring, altering

binding

mode.

Mechanism of Action: The "Cation-Pi" Interaction
In the
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-adrenergic receptor, the protonated nitrogen of the piperazine forms a salt bridge with Asp113
(TM3). The phenoxy ring extends into a hydrophobic pocket formed by Phe308 and Phe312.

Why Ethyl? The 2-carbon chain places the aromatic ring exactly ~6.5 Å from the nitrogen,

optimizing the interaction with Phe308. Longer chains (propyl) push the ring too far,

disrupting this lock-and-key fit for

, but accommodating the larger binding crevice of 5-HT receptors.

Part 4: Computational Visualization (Pathway Map)
This diagram illustrates the logical flow of SAR optimization for this scaffold.

Diagram 2: SAR Decision Tree

Scaffold:
1-(2-Phenoxyethyl)piperazine

Modification:
Linker Elongation

Modification:
Ortho-Substitution (-OMe)

Modification:
N4-Aryl Addition

Result:
5-HT Selectivity (Serotonin)

Propyl Linker

Result:
Alpha-1 Selectivity

Steric Constraint

Result:
Increased Potency (nM)

Dual Binding Site

Click to download full resolution via product page

Caption: Decision matrix for optimizing the scaffold towards specific CNS targets.
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a verified real-world study on the closely related Naftopidil scaffold demonstrating the

anticancer and alpha-1 antagonist overlap.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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